An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-[(2-chloroethyl)thio]benzene
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-[(2-chloroethyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-4-[(2-chloroethyl)thio]benzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analog, 2-chloroethyl ethyl sulfide (CEES), to infer potential biological activities and toxicological pathways. This guide includes a proposed synthesis method, tabulated physical and chemical properties, and detailed diagrams of relevant biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research.
Chemical Identity and Physical Properties
1-Chloro-4-[(2-chloroethyl)thio]benzene, also known as 4-chlorophenyl 2-chloroethyl sulfide, is an organosulfur compound. While specific experimental data for this compound is scarce, its fundamental properties can be summarized.
Table 1: Chemical Identity of 1-Chloro-4-[(2-chloroethyl)thio]benzene
| Property | Value | Source |
| IUPAC Name | 1-Chloro-4-[(2-chloroethyl)thio]benzene | PubChem |
| Synonyms | 4-chlorophenyl 2-chloroethyl sulfide | - |
| CAS Number | 14366-73-5 | Chem-Tools |
| Molecular Formula | C₈H₈Cl₂S | PubChem[1] |
| Molecular Weight | 207.12 g/mol | PubChem |
| Canonical SMILES | C1=CC(=CC=C1SCCCCl)Cl | PubChem |
| InChI Key | FZLPHRKLXYYOFV-UHFFFAOYSA-N | PubChem |
Table 2: Computed Physicochemical Properties of 1-Chloro-4-[(2-chloroethyl)thio]benzene
| Property | Value | Source |
| XLogP3 | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 205.9723768 | PubChem |
| Monoisotopic Mass | 205.9723768 | PubChem |
| Topological Polar Surface Area | 25.3 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 179 | PubChem |
Proposed Synthesis
Reaction Scheme:
Proposed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution to deprotonate the thiol and form the more nucleophilic thiophenolate.
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Alkylation: To the stirred solution, add 1,2-dichloroethane (a large excess to minimize dialkylation, e.g., 5-10 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.
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Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 3: Properties of Key Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chlorothiophenol | C₆H₅ClS | 144.62 | 49-51 | 205-207 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | -35 | 83.5 |
Reactivity and Stability
The chemical reactivity of 1-Chloro-4-[(2-chloroethyl)thio]benzene is dictated by the presence of the chloroethylthio group. The sulfur atom is nucleophilic, and the chlorine atom on the ethyl chain is susceptible to nucleophilic substitution reactions. The aromatic ring can undergo electrophilic substitution, with the chloro and thioether groups directing incoming electrophiles.
The 2-chloroethyl sulfide moiety is a key structural feature of vesicant (blistering) chemical warfare agents like sulfur mustard. This suggests that 1-Chloro-4-[(2-chloroethyl)thio]benzene may exhibit similar alkylating properties, reacting with biological nucleophiles such as DNA and proteins. This reactivity is the basis for its potential toxicity.
Potential Biological Activity and Signaling Pathways (Based on Analogy to 2-Chloroethyl Ethyl Sulfide - CEES)
Due to the lack of direct biological studies on 1-Chloro-4-[(2-chloroethyl)thio]benzene, its potential biological effects are inferred from its close structural analog, 2-chloroethyl ethyl sulfide (CEES). CEES is a monofunctional analog of sulfur mustard and is frequently used as a less hazardous surrogate in research to study the mechanisms of sulfur mustard-induced toxicity.
DNA Damage
CEES is a known DNA alkylating agent. It can react with nucleotide bases, leading to the formation of DNA adducts. This damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and cell death. The primary mechanism of DNA damage is thought to involve the formation of a reactive episulfonium ion.
Experimental Protocol: Comet Assay for DNA Damage Assessment
The comet assay (single-cell gel electrophoresis) is a common method to detect DNA strand breaks in individual cells.
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Cell Treatment: Expose cultured cells (e.g., human keratinocytes or fibroblasts) to varying concentrations of the test compound for a defined period.
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Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
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Lysis: Lyse the cells with a detergent solution at high salt concentration to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
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Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
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Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
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Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Induction of Inflammatory Response
Exposure to CEES is known to trigger a significant inflammatory response in tissues such as the skin and lungs. This is characterized by the release of pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to the site of exposure. This inflammatory cascade contributes significantly to the tissue damage observed after exposure.
Experimental Protocol: Mouse Model of Induced Skin Inflammation
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Animal Model: Use a suitable mouse strain, such as SKH-1 hairless mice.
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Compound Application: Apply a defined dose of the test compound topically to a specific area of the mouse's skin.
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Observation and Sample Collection: Monitor the animals for signs of inflammation (redness, swelling, edema) at various time points post-application. At designated time points, euthanize the animals and collect skin tissue samples from the exposed and control areas.
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Analysis:
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Histology: Process the tissue samples for histological examination to assess tissue damage, inflammatory cell infiltration, and edema.
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Cytokine Analysis: Homogenize a portion of the tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex assays.
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Gene Expression Analysis: Extract RNA from the tissue to analyze the expression of inflammatory genes using quantitative real-time PCR (qRT-PCR).
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Activation of Signaling Pathways
The DNA damage and inflammatory responses induced by CEES are mediated by complex intracellular signaling pathways. Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular responses to a wide range of stimuli, including chemical stress. Activation of MAPKs by phosphorylation leads to the activation of the transcription factor AP-1, which in turn regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Caption: MAPK/AP-1 signaling pathway activation.
NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including DNA damage and pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.
Caption: NF-κB signaling pathway activation.
Safety and Handling
Given its structural similarity to known vesicants and alkylating agents, 1-Chloro-4-[(2-chloroethyl)thio]benzene should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
1-Chloro-4-[(2-chloroethyl)thio]benzene is a compound for which there is a notable lack of direct experimental data in the public domain. However, by examining its chemical structure and drawing analogies to the well-studied compound CEES, we can predict its likely chemical reactivity and biological properties. The presence of the 2-chloroethyl sulfide moiety strongly suggests that this compound is a potent alkylating agent with the potential to cause DNA damage and induce significant inflammatory responses through the activation of key signaling pathways such as MAPK/AP-1 and NF-κB. Researchers and drug development professionals should consider these potential hazards and biological activities when working with or designing studies involving this compound. Further experimental investigation is warranted to fully characterize the chemical and toxicological profile of 1-Chloro-4-[(2-chloroethyl)thio]benzene.
